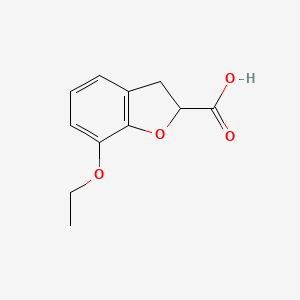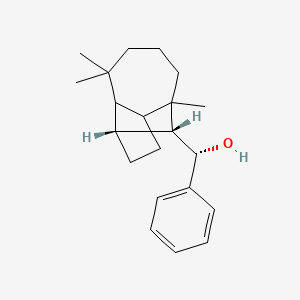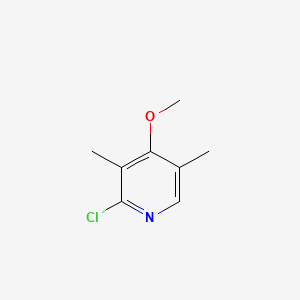![molecular formula C15H32N2O5 B13402902 (2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate;triethylazanium](/img/structure/B13402902.png)
(2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate;triethylazanium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-N-Boc-L-homoserine Triethylammonium Salt is a chemical compound that is often used in organic synthesis and research. It is derived from L-homoserine, an amino acid, and is protected by a tert-butoxycarbonyl (Boc) group. The triethylammonium salt form enhances its solubility and stability, making it useful in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Boc-L-homoserine Triethylammonium Salt typically involves the protection of L-homoserine with a Boc group. This is achieved by reacting L-homoserine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting Boc-protected L-homoserine is then converted to its triethylammonium salt form by reacting it with triethylamine .
Industrial Production Methods
Industrial production of (S)-N-Boc-L-homoserine Triethylammonium Salt follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as crystallization or chromatography .
化学反应分析
Types of Reactions
(S)-N-Boc-L-homoserine Triethylammonium Salt undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the Boc group is replaced by other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Deprotection: The Boc group can be removed under acidic conditions to yield L-homoserine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases like sodium hydride.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection yields L-homoserine, while substitution reactions can yield various Boc-protected derivatives .
科学研究应用
(S)-N-Boc-L-homoserine Triethylammonium Salt has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein synthesis.
Medicine: It serves as a building block in the development of pharmaceuticals and therapeutic agents.
作用机制
The mechanism of action of (S)-N-Boc-L-homoserine Triethylammonium Salt involves its ability to participate in various chemical reactions due to the presence of the Boc-protected amino group. The Boc group provides steric protection, allowing selective reactions to occur at other functional sites. The triethylammonium salt form enhances solubility and stability, facilitating its use in aqueous and organic solvents .
相似化合物的比较
Similar Compounds
N-Boc-L-serine: Similar in structure but lacks the homoserine side chain.
N-Boc-L-threonine: Contains an additional hydroxyl group compared to L-homoserine.
N-Boc-L-homocysteine: Contains a sulfur atom in place of the hydroxyl group in L-homoserine.
Uniqueness
(S)-N-Boc-L-homoserine Triethylammonium Salt is unique due to its specific combination of the Boc-protected amino group and the triethylammonium salt form. This combination provides enhanced solubility, stability, and reactivity, making it a valuable compound in various chemical and biological applications .
属性
分子式 |
C15H32N2O5 |
|---|---|
分子量 |
320.42 g/mol |
IUPAC 名称 |
(2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate;triethylazanium |
InChI |
InChI=1S/C9H17NO5.C6H15N/c1-9(2,3)15-8(14)10-6(4-5-11)7(12)13;1-4-7(5-2)6-3/h6,11H,4-5H2,1-3H3,(H,10,14)(H,12,13);4-6H2,1-3H3/t6-;/m0./s1 |
InChI 键 |
TXFLJVHFPCDKEP-RGMNGODLSA-N |
手性 SMILES |
CC[NH+](CC)CC.CC(C)(C)OC(=O)N[C@@H](CCO)C(=O)[O-] |
规范 SMILES |
CC[NH+](CC)CC.CC(C)(C)OC(=O)NC(CCO)C(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


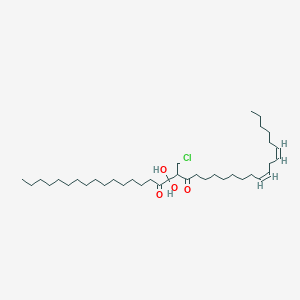
![(1R,3aR,7aR)-1-[(1R)-1,5-Dimethyl-5-[(triethylsilyl)oxy]hexyl]octahydro-7a-methyl-4H-inden-4-one](/img/structure/B13402831.png)

![1-[(1R)-1-(4-chlorophenyl)-1-phenylethyl]piperazine](/img/structure/B13402848.png)
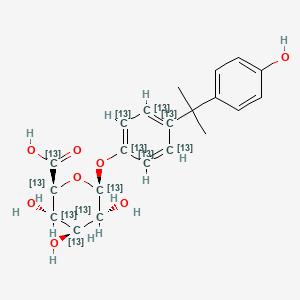
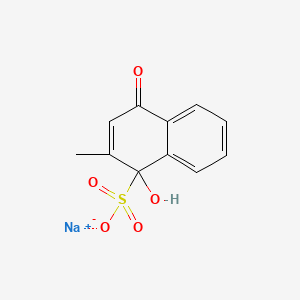
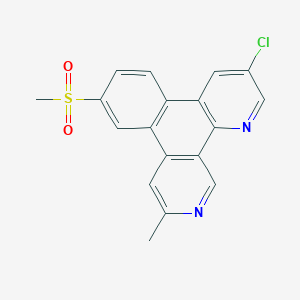
![2-hydroxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide](/img/structure/B13402873.png)
![(3S,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,3S)-4,6-diamino-2-[(3R,4S)-4-[(2R,3R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid](/img/structure/B13402876.png)
![4,4,5,5-Tetramethyl-2-(9-phenyldibenzo[b,d]furan-4-yl)-1,3,2-dioxaborolane](/img/structure/B13402892.png)
![3-[7,12,17-Tris(2-carboxyethyl)-3,8,13,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid;dihydrochloride](/img/structure/B13402896.png)
